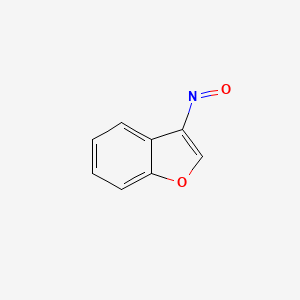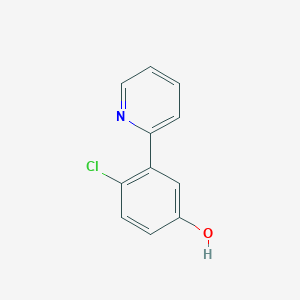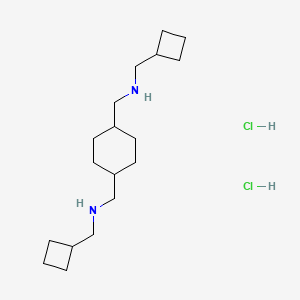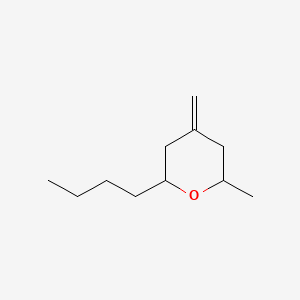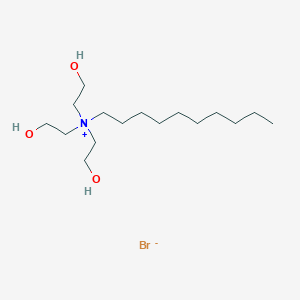
Decyl-tris(2-hydroxyethyl)azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:
Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.
Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:
Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.
Reaction Control: Monitoring temperature, pressure, and reaction time.
Purification: Removing any unreacted materials and by-products to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Decyl-tris(2-hydroxyethyl)amine.
Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent in various biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.
Wirkmechanismus
The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Didodecyldimethylammonium bromide
- Triethanolamine
Uniqueness
Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
Molekularformel |
C16H36BrNO3 |
|---|---|
Molekulargewicht |
370.37 g/mol |
IUPAC-Name |
decyl-tris(2-hydroxyethyl)azanium;bromide |
InChI |
InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NNHZVSVESAXJMW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


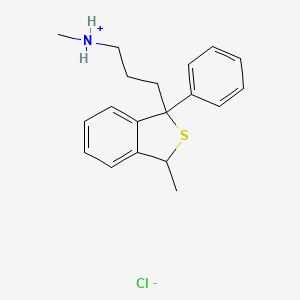
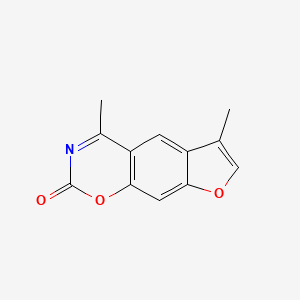
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
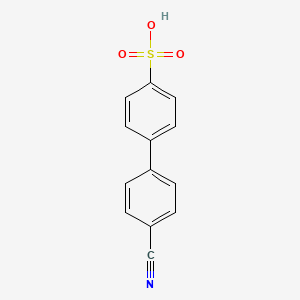
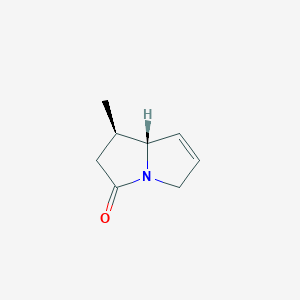

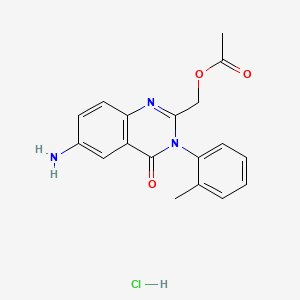
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
